molecular formula C7H12O3 B017614 Isopropyl acetoacetate CAS No. 542-08-5

Isopropyl acetoacetate

Cat. No.: B017614
CAS No.: 542-08-5
M. Wt: 144.17 g/mol
InChI Key: GVIIRWAJDFKJMJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isopropyl acetoacetate (IPAA) is a versatile organic compound used as an intermediate in various chemical reactions . The primary targets of IPAA are the reactants in these chemical reactions, which can vary depending on the specific synthesis process .

Mode of Action

IPAA interacts with its targets through chemical reactions. For instance, it can be used to synthesize Isopropyl 2-acetyl-3-phenyl-2-propenoate via a Knoevenagel reaction in the presence of Ti(O-i-Pr)4 . It can also react with cinnamaldehydes and primary amines to produce substituted 1,4-dihydropyridines . These reactions result in the formation of new compounds.

Biochemical Pathways

For instance, the acetyl CoA pathway is one of the oldest and most critical metabolic pathways, involved in both energy production and biosynthesis . .

Pharmacokinetics

Given its use in chemical synthesis, it’s likely that these properties would be significantly influenced by the specific conditions of the reaction, such as temperature, ph, and the presence of other reactants .

Result of Action

The primary result of IPAA’s action is the formation of new compounds through chemical reactions . These new compounds can have a wide range of properties and uses, depending on the specific reactants and conditions of the reaction.

Action Environment

The action of IPAA is highly dependent on the environmental conditions of the reaction. Factors such as temperature, pH, and the presence of other reactants or catalysts can significantly influence the reaction’s efficiency and the properties of the resulting compounds . Therefore, careful control of these environmental factors is crucial for optimizing IPAA’s action.

Comparison with Similar Compounds

Properties

IUPAC Name

propan-2-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIIRWAJDFKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060253
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

542-08-5
Record name Isopropyl acetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopropyl acetoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl acetoacetate
Source European Chemicals Agency (ECHA)
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Record name ISOPROPYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A solution of ethyl acetoacetate (250 g.) and concentrated sulphuric acid (10 ml.) in isopropanol (1500 ml.) was heated at reflux for 3 hours. The solvent was removed by distillation, the residue was neutralised by treatment with barium carbonate, filtered and distilled under reduced pressure to give isopropyl acetoacetate (139 g.), b.p. 79°-82° C./20 mm Hg, in the form of a colourless liquid.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (53)70 (74 g, 0.5 mol) and 2-propanol (30 g, 0.5 mol) was heated at 135° C. for 20 h. The acetone formed during the reaction was removed with a rotary evaporator. The residue was distilled to provide 65 g (0.451 mol, 90%) of 54 as a clear, colorless liquid: bp 185°-187° C.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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